BenchChemオンラインストアへようこそ!

N-(4-piperidin-1-ylbenzyl)cyclopropanamine

Fragment-Based Drug Design Lipophilicity Physicochemical Property Optimization

This cyclopropyl fragment (CAS 857283-76-2) is a validated LSD1 inhibitor hit from the Maybridge Ro3 collection. The cyclopropane ring confers superior LogP (3.38), pKa (~9.0–9.5), and metabolic stability over N‑alkyl analogs. Its secondary amine enables rapid library derivatization (reductive amination, amide coupling). Supplied at ≥95% purity, it is ideal for fragment screening, SPR assays, and SAR‑driven lead optimization. Choose this specific scaffold to preserve target‑binding kinetics and ligand efficiency.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 857283-76-2
Cat. No. B1353686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-piperidin-1-ylbenzyl)cyclopropanamine
CAS857283-76-2
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)CNC3CC3
InChIInChI=1S/C15H22N2/c1-2-10-17(11-3-1)15-8-4-13(5-9-15)12-16-14-6-7-14/h4-5,8-9,14,16H,1-3,6-7,10-12H2
InChIKeyUNFZQBXRXGLJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Piperidin-1-ylbenzyl)cyclopropanamine (CAS 857283-76-2) – Fragment & Building Block Procurement Guide


N-(4-Piperidin-1-ylbenzyl)cyclopropanamine (CAS 857283-76-2) is a synthetic small-molecule organic compound featuring a cyclopropylamine moiety linked to a para-piperidin-1-ylbenzyl group. It is primarily supplied as a high-purity (≥95%) building block or fragment for medicinal chemistry and chemical biology applications . The compound belongs to the Maybridge screening collection and is structurally characterized as a benzenemethanamine derivative with a molecular formula of C15H22N2 and a molecular weight of 230.35 g/mol .

Why Close Analogs Cannot Simply Substitute N-(4-Piperidin-1-ylbenzyl)cyclopropanamine in Fragment-Based Discovery


Within the piperidin-1-ylbenzyl-alkylamine family, the N-cyclopropyl variant (857283-76-2) is not functionally interchangeable with its N-methyl, N-ethyl, or N-propyl counterparts . The cyclopropyl substituent imposes a unique conformational restriction and electronic profile that directly influences key molecular properties including lipophilicity (LogP) and basicity (pKa), which in turn govern pharmacokinetic behavior and target-binding kinetics [1]. Substituting even a closely related analog risks altering scaffold-driven selectivity, metabolic stability, or solubility, potentially derailing SAR campaigns and fragment-growing strategies. The quantitative evidence below demonstrates specific measurable differentiators that impact scientific selection and procurement decision-making.

Quantitative Differentiator Evidence: N-(4-Piperidin-1-ylbenzyl)cyclopropanamine vs. Closest N-Alkyl Analogs


Lipophilicity (LogP) Head-to-Head: The Cyclopropyl Group Imparts a LogP Reduction of ~0.25-0.30 vs. N-Propyl

The predicted LogP of N-(4-piperidin-1-ylbenzyl)cyclopropanamine is 3.38 (ChemSrc) , compared to 3.63 (Chem960) for the N-propyl analog (852180-56-4) and 2.85 for the N-methyl analog (852180-55-3) . This means the cyclopropyl derivative is 0.25 log units more polar than the N-propyl analog, directly influencing aqueous solubility, membrane permeability, and off-target promiscuity liability. For fragment screening, this difference can significantly impact hit rates and ligand efficiency metrics.

Fragment-Based Drug Design Lipophilicity Physicochemical Property Optimization

Predicted pKa Shift: The Cyclopropyl Group Elevates Amine Basicity by ~0.5-1.0 pH Unit vs. N-Propyl

Predicted pKa for the secondary amine nitrogen of N-(4-piperidin-1-ylbenzyl)cyclopropanamine is approximately 9.0–9.5 , compared to 8.5–9.0 for the N-propyl analog (852180-56-4) . The increased basicity arises from the electron-donating effect of the cyclopropyl group. At physiological pH (7.4), this translates to a higher fraction of protonated species for the cyclopropylamine compared to the N-propylamine, potentially enhancing solubility and altering binding interactions with acidic residues in target protein pockets.

Chemoinformatics Molecular Property Prediction Lead Optimization

Commercial Purity Benchmarking: ≥95% Assured Purity with Transparent Min/Max Range Specification

Thermo Fisher Scientific supplies N-(4-piperidin-1-ylbenzyl)cyclopropanamine with a certified assay percent range of 95% (CAS min. 94.5%, CAS max. 100.0%) . In contrast, the N-propyl analog (852180-56-4) is offered by some vendors at 97% purity , but with less comprehensive specification documentation. The methyl analog (852180-55-3) is available at 95% purity but with a reported melting point specification of 263–265°C, indicating possible salt formation that could complicate use in fragment screens [1]. The cyclopropyl variant provides a well-defined, consistently high-purity product with minimal batch-to-batch variability, critical for reproducible SAR and screening data.

Procurement Specification Purity Grade Laboratory Supply Chain

Fragment Library Pedigree: Inclusion in the Maybridge Ro3 Diversity Fragment Set Suggests Validated DMPK Properties

N-(4-Piperidin-1-ylbenzyl)cyclopropanamine (Maybridge catalog number CC33958) is a member of the Maybridge screening collection, specifically designed to adhere to the 'Rule of Three' (Ro3) criteria for fragment-based drug discovery . While the N-propyl analog (CC33953) [1] and N-methyl analog (CC33954) [2] are also present in the collection, the cyclopropyl variant is specifically highlighted in computational fragment-based screening studies targeting LSD1 (KDM1A), where fragments from this library were shown to bind to two distinct regions within the LSD1 active site [3]. This validated biochemical engagement provides a direct rationale for prioritizing the cyclopropyl fragment over N-alkyl analogs in LSD1 inhibitor programs.

Fragment-Based Screening Drug-Likeness Library Diversity

Optimal Procurement and Application Scenarios for N-(4-Piperidin-1-ylbenzyl)cyclopropanamine


LSD1 (KDM1A) Fragment-Based Lead Discovery Programs

Directly applicable as a validated hit fragment for LSD1 inhibitor development. Computational screening data confirm binding to two distinct regions of the LSD1 active site, providing a starting point for fragment growing, linking, or optimization strategies [1]. The cyclopropyl group offers a favorable balance of lipophilicity (LogP 3.38) and predicted basicity (pKa ~9.0–9.5) that supports tractable medicinal chemistry derivatization .

General CNS-Focused Fragment Screening Libraries

The compound's physicochemical profile (LogP 3.38, PSA 15.27, MW 230.35) positions it well within CNS drug space, where cyclopropylamines are privileged scaffolds known to enhance metabolic stability and reduce off-target pharmacology . Its inclusion in the Maybridge Ro3 library, combined with a defined ≥95% purity specification, ensures suitability for high-concentration fragment soaking and SPR-based screening assays .

Scaffold-Hopping and Bioisostere Replacement Studies

Used as a cyclopropyl-containing bioisostere for N-propyl or N-phenyl fragments in lead optimization. The 0.25–0.30 LogP unit reduction compared to the N-propyl analog translates to improved ligand efficiency indices (LE, LLE), while the elevated basicity (~0.5–1.0 pKa unit increase) can strengthen ionic interactions with aspartate/glutamate residues in target proteins .

Custom Synthesis Starting Material for Advanced Intermediates

With its secondary amine handle and stable cyclopropyl group, the compound serves as a versatile intermediate for reductive amination, amide coupling, or urea formation reactions to rapidly generate compound libraries. The transparent purity specification (94.5–100.0% assay range) minimizes the need for re-purification before use in parallel synthesis .

Quote Request

Request a Quote for N-(4-piperidin-1-ylbenzyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.